molecular formula C22H18N2OS B2561484 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 900867-14-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2561484
CAS RN: 900867-14-3
M. Wt: 358.46
InChI Key: HEQACTWJLUMUKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed .

Scientific Research Applications

Anti-Inflammatory Properties

Inflammation is a complex immune response that plays a crucial role in protecting tissues against disease and infection. Researchers have synthesized derivatives of this compound and evaluated their anti-inflammatory activity. Notably, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine or morpholine moieties, demonstrated promising results. Specifically:

Amide Synthesis

An easy and practical synthetic procedure for amide synthesis involves coupling amines and carboxylic acids using N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This method has been employed for the preparation of amides, including those derived from our compound of interest .

Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole (BTZ) motif, present in our compound, has been extensively studied as an electron donor–acceptor (D–A) system. While it has been explored for photovoltaics and fluorescence sensors, its potential as a visible-light organophotocatalyst remains an interesting avenue for further investigation .

Antibacterial Activity

Hybrid antimicrobials that combine the effects of two or more agents hold promise as antibacterial therapeutics. Researchers have synthesized derivatives combining thiazole and sulfonamide groups, both known for their antibacterial activity. Our compound falls into this category, making it relevant for antimicrobial research .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, the LD50 - Lethal dose, 50 percent kill route of exposure was intravenous .

Future Directions

Future research could focus on the structural modification of hit compounds and the development of a novel skeleton for new anti-MERS-CoV drug research . This could lead to the development of potential anti-MERS-CoV drugs .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-14-8-9-15(2)20-19(14)23-22(26-20)24-21(25)18-12-10-17(11-13-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQACTWJLUMUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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